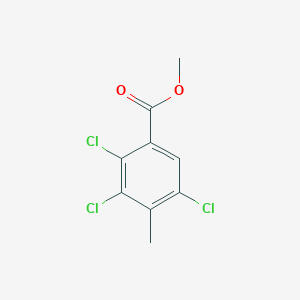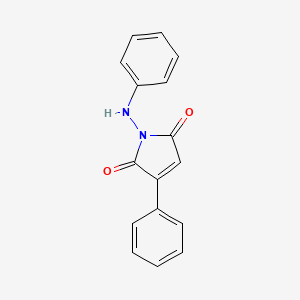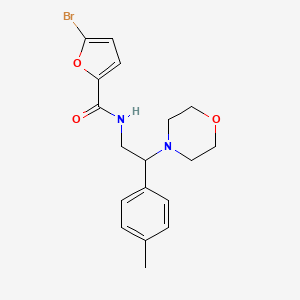![molecular formula C9H11N3O B2621230 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1540753-39-6](/img/structure/B2621230.png)
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.20 . The boiling point and other specific properties are not provided in the available resources .作用機序
The mechanism of action of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, this compound has been shown to modulate the activity of ion channels in cells, which can affect cellular function and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In materials science, this compound has been shown to have high charge carrier mobility and stability, making it an attractive building block for organic semiconductors. In organic electronics, this compound has been shown to improve the efficiency and stability of OLEDs and OPV devices.
実験室実験の利点と制限
One advantage of using 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in lab experiments is its unique structure, which allows for the synthesis of a range of derivatives with different properties and functionalities. Additionally, this compound has been extensively studied, and there is a significant body of literature on its properties and applications. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, some derivatives of this compound can be difficult to synthesize, which can limit their availability for study.
将来の方向性
There are many potential future directions for research on 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, as well as to investigate their potential as therapeutic agents for various diseases. In materials science, further studies are needed to optimize the properties of this compound-based organic semiconductors for specific applications. In organic electronics, further studies are needed to improve the efficiency and stability of this compound-based OLEDs and OPV devices, as well as to explore new applications for these materials. Overall, the unique structure and properties of this compound make it a promising target for future research in a range of fields.
合成法
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Betti reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst, followed by cyclization to form the this compound ring system. The Friedländer synthesis involves the reaction of an aromatic aldehyde with an amine and a ketone in the presence of an acid catalyst, followed by cyclization to form the this compound ring system. The Betti reaction involves the reaction of an aryl amine with an aldehyde and a carboxylic acid in the presence of an acid catalyst, followed by cyclization to form the this compound ring system.
科学的研究の応用
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have potent antitumor, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Safety and Hazards
特性
IUPAC Name |
4,7-dimethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-7-9(10-4-6)12(2)5-8(13)11-7/h3-4H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJJQZKLKTSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(3aS,6aS)-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)


![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)